4-(2-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H21N3S2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.11769003 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interactions and Bonding
A study by Ahmed et al. (2020) on triazole derivatives, including those with ketoester functionalities and phenyl substituents, revealed insights into π-hole tetrel bonding interactions. These compounds were synthesized and characterized through spectroscopic, X-ray, and DFT calculations, demonstrating the significance of substituent effects on molecular interactions, especially in forming self-assembled structures in the solid state (Ahmed et al., 2020).
Antioxidative and Protective Effects
Research on thiazolo[3,2-b]-1,2,4-triazoles by Aktay et al. (2005) explored the antioxidative properties of these compounds, showing protective effects against ethanol-induced oxidative stress in mouse brain and liver tissues. This study highlights the potential of 1,2,4-triazole derivatives in mitigating oxidative damage in biological systems (Aktay, Tozkoparan, & Ertan, 2005).
Insecticidal Activities
A study by Maddila et al. (2015) on tetrazole-linked triazole derivatives showed significant insecticidal activity against Plodia interpunctella. This research underscores the potential of 1,2,4-triazole compounds in developing new insecticidal agents, with some compounds exhibiting noteworthy efficacy (Maddila, Pagadala, & Jonnalagadda, 2015).
Antimicrobial and Anticancer Properties
Several studies have investigated the antimicrobial and anticancer activities of 1,2,4-triazole derivatives. For instance, research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors indicated potential anti-cancer properties through molecular docking and DFT studies, suggesting these compounds could serve as promising leads in cancer therapy (Karayel, 2021).
Corrosion Inhibition
Gece and Bilgiç (2012) explored the inhibition efficiency of 1,2,4-triazole derivatives on zinc corrosion, demonstrating that the incorporation of thiophenyl groups in strategic positions can significantly enhance the protective ability against corrosion. This study provides a molecular-level understanding of the relationship between structure and inhibition efficiency, offering a basis for designing effective corrosion inhibitors (Gece & Bilgiç, 2012).
Properties
IUPAC Name |
4-(2-ethylphenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S2/c1-3-15-9-6-7-11-17(15)22-18(20-21-19(22)23)13-24-12-16-10-5-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBKBZDWEPZOQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)CSCC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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